

# large-scale synthesis of tomatidine protocol

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## Compound Focus: Tomatidine

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## Tomatidine Large-Scale Synthesis Protocol

This protocol is adapted from the concise large-scale synthesis developed by researchers at the Université de Sherbrooke [1]. The key strategic improvement is a **Suzuki–Miyaura coupling** to assemble the steroidal core and the enantiopure F-ring side chain, replacing a less scalable organolithium coupling [1].

### Starting Material

- **Diosgenin:** An inexpensive (approximately USD 0.30/g), commercially available sapogenin obtained from the acidic hydrolysis of wild yam (*Dioscorea* species) [1].

### Synthetic Procedure

The synthesis begins with the preparation of the steroidal core from diosgenin, followed by a convergent coupling with the side chain. The procedure below is performed on a 2 g scale of lactone **5**, which is itself accessible from diosgenin in two steps [1].

#### Part 1: Preparation of Iodo Enol Ether (Coupling Partner)

This sequence converts lactone **5** into the key iodo enol ether intermediate **13** [1].

- **Protection of C3 Alcohol:** Treat lactone **5** with methoxymethyl chloride (MOMCl) in the presence of *N,N*-Diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) as a catalyst to yield MOM-protected lactone **9a** [1].
- **Reduction to Hemiacetal:** Reduce lactone **9a** with diisobutylaluminium hydride (iBu<sub>2</sub>AlH) to obtain hemiacetal **11** as an inconsequential mixture of diastereoisomers (2:1 ratio). The combined yield for steps 1 and 2 is 95% [1].
- **Dehydration to Enol Ether:** Activate hemiacetal **11** with methanesulfonyl chloride (MsCl), followed by elimination with an excess of triethylamine (Et<sub>3</sub>N) at high temperature. Purify the resulting enol ether **12** by passage through a short silica pad in a yield of 65% [1].
- **Iodination:**
  - **Lithiation:** Dissolve enol ether **12** in anhydrous tetrahydrofuran (THF) and cool under an inert atmosphere. Add *tert*-butyllithium (tBuLi, 3.0 equivalents) dropwise.
  - **Electrophilic Quenching:** To the lithiated intermediate, add 1,2-diiodoethane (1,2-DIE, 3.0 equivalents) to cleanly afford the iodo enol ether **13**. Yield: 91% [1].
  - **Note:** The use of 1,2-DIE is superior to earlier methods involving toxic tributyltin chloride (Bu<sub>3</sub>SnCl) [1].

## Part 2: Synthesis of Olefin Side Chain

The required enantiopure olefin **8** is synthesized from commercially available (R)-Roche ester **14** [1].

- **Protection:** Protect (R)-Roche ester **14** as a tetrahydropyranyl (THP) ether.
- **Reduction:** Reduce the ester using lithium aluminium hydride (LiAlH<sub>4</sub>) to yield (S)-monoprotected diol **15**. Yield over two steps: 81% [1].
  - *The full synthetic sequence to olefin 8 continues from diol 15, but the complete reaction details are truncated in the available search results [1].*

## Part 3: Suzuki–Miyaura Coupling and Final Steps

This key reaction couples the two fragments [1].

- **Coupling:** Subject iodo enol ether **13** and olefin **8** to Suzuki–Miyaura cross-coupling conditions. The alkylborane required for the reaction is generated *in situ* from olefin **8**.
- **Spiroketalization and Completion:** The coupling adduct **7** undergoes a Lewis acid-mediated spiroketal opening, followed by an azide substitution and reduction sequence to install the spiroaminoketal motif of natural **tomatidine**. This five-step sequence from intermediate **2** has been previously established by the research group [1].

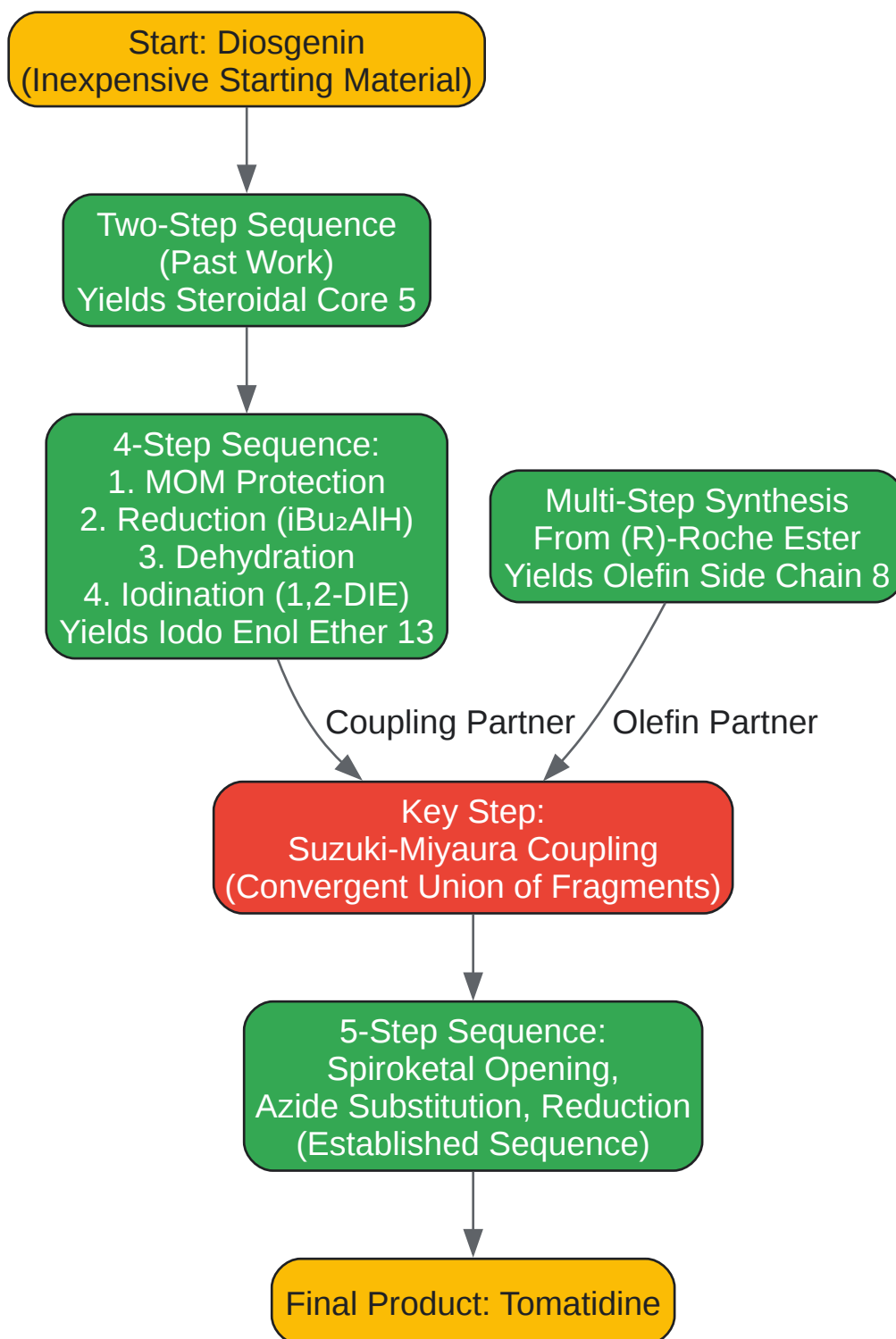
## Summary of Synthesis Performance

The table below summarizes the performance and key advantages of this synthetic route.

Parameter	Specification
Overall Yield	15.2% over 15 steps [1] [2]
Scale Demonstrated	5.2 g in a single pass [1] [2]
Key Improvement	Suzuki–Miyaura coupling replaces temperature-sensitive organolithium chemistry [1]
Atom Economy	Improved; requires less of the valuable side-chain synthon (1.5 eq. vs. 2.0 eq.) [1]
Purification	No flash chromatography; uses recrystallization, distillation, and silica pads only [1]

## Experimental Workflow Diagram

The following diagram illustrates the logical flow and key stages of the large-scale **tomatidine** synthesis protocol.



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## Application Notes for Researchers

- **Scalability and Practicality:** This protocol is explicitly designed for scale. The elimination of flash chromatography and the use of robust coupling reactions make it suitable for producing the multi-gram quantities required for extensive **SAR studies** and **pre-clinical investigations** [1].
- **Strategic Advantage:** The Suzuki–Miyaura coupling is a critical improvement. It avoids the arduous temperature control and use of a chiral auxiliary required in the first-generation synthesis, making the process more operationally simple and safer on large scales [1].
- **Cost-Effectiveness:** Sourcing starting material from low-cost **diosgenin** (USD 0.30/g) is a major advantage over extracting **tomatidine** from natural sources, which costs over USD 1,500 per gram [1] [3].

## Context and Motivations for Synthesis Development

The drive to develop efficient syntheses for **tomatidine** is fueled by its promising and diverse biological activities, which create high demand from research communities.

Research Area	Reported Activity of Tomatidine
Infectious Disease	Potent antibiotic against <i>Staphylococcus aureus</i> small-colony variants (SCVs); derivative FC04-100 shows enhanced broad-spectrum activity [1] [3].
Virology	Shows antiviral activity towards Chikungunya virus (CHIKV), Dengue virus (DENV), and Zika virus (ZIKV) in vitro [4].
Muscle & Aging	Inhibits age-related skeletal muscle atrophy; extends lifespan and healthspan in <i>C. elegans</i> ; attenuates inflammatory responses in muscle models [5] [6] [7].
Neuropharmacology	Demonstrates neuroprotective effects, relieving neuronal damage in a spinal cord injury model by inhibiting inflammation and apoptosis [8].

## Key Takeaways for Drug Development Professionals

- **Enabling SAR Studies:** The reliable gram-scale access to the **tomatidine** scaffold has enabled medicinal chemistry efforts. For instance, **C-3 chemical modifications** have yielded analogs with significantly broadened spectrum antibacterial activity, including against resistant strains like MRSA and *E. coli* [3].

- **Target Engagement:** Researchers have identified the **bacterial ATP synthase** as a key target for **tomatidine** and its derivatives, validating this pathway for novel antibiotic development [3].
- **Broader Therapeutic Potential:** The availability of synthetic **tomatidine** supports ongoing investigations into its anti-inflammatory, neuroprotective, and anti-aging mechanisms, suggesting a wide-ranging therapeutic potential beyond its initial antibiotic applications [5] [8] [7].

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